Dequalinium iodide

Catalog No.
S1915648
CAS No.
2019-42-3
M.F
C30H40I2N4
M. Wt
710.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dequalinium iodide

CAS Number

2019-42-3

Product Name

Dequalinium iodide

IUPAC Name

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide

Molecular Formula

C30H40I2N4

Molecular Weight

710.5 g/mol

InChI

InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H

InChI Key

BTXPITUAZUILEM-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]

The exact mass of the compound Dequalinium iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dequalinium iodide (CAS 2019-42-3) is a bis-quaternary ammonium compound and a delocalized lipophilic cation (DLC). While its chloride counterpart is the established clinical active pharmaceutical ingredient (API) for antimicrobial applications, the iodide salt serves as the critical penultimate intermediate in modern, low-toxicity synthesis routes [1]. Furthermore, as a single-chain bola-amphiphile, dequalinium iodide is a fundamental building block for the self-assembly of DQAsomes—vesicular structures designed for targeted mitochondrial drug delivery [2]. Procuring the iodide form provides chemical manufacturers and formulation scientists with a versatile, high-purity precursor for counterion exchange and advanced nanocarrier development.

Attempting to substitute dequalinium iodide with the final dequalinium chloride API or crude alkylation mixtures severely limits process flexibility. Dequalinium chloride exhibits extremely poor aqueous solubility (0.00359 mg/mL), which restricts its direct use in certain solvent-based formulations and makes counterion exchange thermodynamically challenging [1]. Conversely, starting from raw precursors (2-methyl-4-aminoquinoline and 1,10-diiododecane) introduces a low-yield, time-consuming alkylation step that complicates impurity control [2]. Procuring the isolated iodide salt bypasses this bottleneck, offering a highly processable intermediate that readily undergoes controlled chlorination or direct self-assembly into functionalized DQAsomes.

High-Yield Conversion to Dequalinium Chloride API

In the modern synthesis of dequalinium chloride, utilizing dequalinium iodide as the isolated precursor enables a highly efficient salt exchange. When dequalinium iodide is reacted with hydrochloric acid and hydrogen peroxide at 50–100 °C, it yields crude dequalinium chloride at approximately 91% yield [1]. This route avoids the use of highly toxic solvents like nitrobenzene, which were common in older direct-synthesis methods.

Evidence DimensionDownstream conversion yield
Target Compound DataDequalinium iodide enables a 91% yield of dequalinium chloride via a 1-hour reaction at 100 °C.
Comparator Or BaselineIn-house synthesis from raw materials (alkylation step yields only ~61% at 78.9% purity).
Quantified DifferenceProcuring the iodide bypasses a 30% yield drop and a 6-hour reaction bottleneck.
ConditionsHCl/H2O2 salt exchange vs. 1,10-diiododecane alkylation in ethylene glycol dimethyl ether.

API manufacturers can bypass the lowest-yielding alkylation step and avoid toxic solvents, ensuring a cleaner, faster route to the final clinical-grade chloride salt.

Bola-Amphiphile Platform for DQAsome Self-Assembly

Dequalinium salts are delocalized lipophilic cations that self-assemble into DQAsomes for mitochondrial delivery. However, the standard clinical dequalinium chloride has an extremely low aqueous solubility of 0.00359 mg/mL (logP = 5.82) [1]. Procuring dequalinium iodide provides a distinct structural starting point where the heavier, more polarizable iodide counterion can be utilized directly in specific physicochemical studies or efficiently exchanged for other anions (e.g., salicylate) to tune the hydration sphere and critical micelle concentration of the resulting vesicles.

Evidence DimensionAqueous solubility and counterion exchange potential
Target Compound DataDequalinium iodide (versatile counterion for exchange/tuning).
Comparator Or BaselineDequalinium chloride (Aqueous solubility = 0.00359 mg/mL).
Quantified DifferenceThe chloride salt's rigid insolubility limits direct aqueous formulation, whereas the iodide serves as a flexible precursor for generating custom soluble salts.
ConditionsAqueous media formulation for liposomal/DQAsome drug delivery.

Researchers developing mitochondriotropic nanocarriers require the iodide precursor to synthesize custom dequalinium salts that overcome the severe solubility limitations of the commercial chloride API.

Elimination of Alkylation-Induced Impurities

The de novo synthesis of the dequalinium core involves reacting 2-methyl-4-aminoquinoline with 1,10-diiododecane, which typically results in a crude iodide intermediate with an HPLC purity of only ~78.9% [1]. Procuring commercially purified dequalinium iodide immediately eliminates these complex alkylation byproducts. This allows the final recrystallization of the downstream chloride salt (using a 1:3 formic acid/ethyl acetate mixture) to consistently achieve >98% HPLC purity with an 80% recovery rate [1].

Evidence DimensionBaseline purity for downstream processing
Target Compound DataCommercially sourced Dequalinium iodide (>95% purity).
Comparator Or BaselineCrude in-house synthesized iodide (~78.9% HPLC purity).
Quantified DifferenceA >16% purity advantage at the intermediate stage, drastically reducing the burden on final API recrystallization.
ConditionsIndustrial scale-up and HPLC purity validation.

Starting with high-purity dequalinium iodide guarantees that downstream recrystallization steps will meet strict pharmaceutical purity thresholds without requiring multiple, yield-destroying purification cycles.

Penultimate Intermediate for API Manufacturing

Dequalinium iodide is the optimal starting material for the industrial production of Dequalinium chloride, allowing manufacturers to utilize a green, nitrobenzene-free chlorination route that maximizes final yield and simplifies impurity control [1].

Precursor for Custom Mitochondriotropic Salts

Due to the extreme aqueous insolubility of the chloride form, formulation scientists procure the iodide salt to synthesize alternative dequalinium derivatives (e.g., salicylates) with customized solubility profiles for DQAsome-based mitochondrial drug delivery [2].

Bola-Amphiphile Self-Assembly Research

In biophysics and nanotechnology, dequalinium iodide is utilized as a model delocalized lipophilic cation to study the effects of heavy counterions on the critical micelle concentration, vesicle size, and electrophoretic accumulation in mitochondrial matrices [2].

Related CAS

6707-58-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2019-42-3

Dates

Last modified: 08-16-2023
Xiao et al. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes. Nature Chemical Biology, doi: 10.1038/s41589-020-0496-y, published online 9 March 2020

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